molecular formula C22H23N3O2 B10908060 (2E)-2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enenitrile

Cat. No.: B10908060
M. Wt: 361.4 g/mol
InChI Key: KQZUKDVBZWRUEW-SFQUDFHCSA-N
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Description

(2E)-2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enenitrile is a complex organic compound with a unique structure that combines benzimidazole and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enenitrile typically involves multiple steps, including the formation of the benzimidazole ring and the subsequent attachment of the phenyl group with specific substituents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In industry, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications, including the production of high-performance materials.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: This compound lacks the methoxy and methylbutoxy substituents, making it less complex but still of interest for its biological activities.

    (2E)-2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile: This compound has a methoxy group but lacks the methylbutoxy substituent, offering a simpler structure for comparison.

Uniqueness

The uniqueness of (2E)-2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enenitrile lies in its specific substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enenitrile

InChI

InChI=1S/C22H23N3O2/c1-15(2)10-11-27-20-9-8-16(13-21(20)26-3)12-17(14-23)22-24-18-6-4-5-7-19(18)25-22/h4-9,12-13,15H,10-11H2,1-3H3,(H,24,25)/b17-12+

InChI Key

KQZUKDVBZWRUEW-SFQUDFHCSA-N

Isomeric SMILES

CC(C)CCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OC

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC

Origin of Product

United States

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